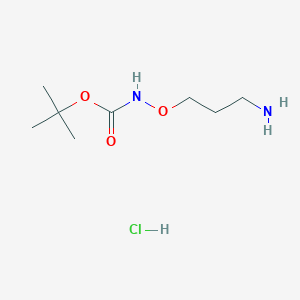

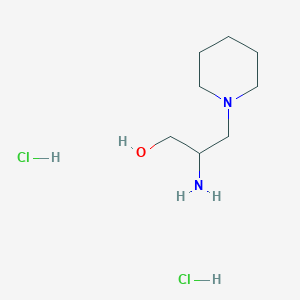

tert-butyl N-(3-aminopropoxy)carbamate hydrochloride

Descripción general

Descripción

“tert-butyl N-(3-aminopropoxy)carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a protected amine and may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

Molecular Structure Analysis

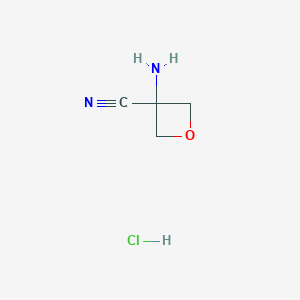

The molecular formula of “tert-butyl N-(3-aminopropoxy)carbamate” is C8H18N2O2 . The molecular weight is 190.24 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(3-aminopropoxy)carbamate” include a molecular weight of 190.24 .

Aplicaciones Científicas De Investigación

Photocatalysis and Synthesis of Amino Chromones

- A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is reported. This method facilitates the assembly of 3-aminochromones under mild conditions and further enables the construction of diverse amino pyrimidines (Wang et al., 2022).

Intermediate in Synthesis of Carbocyclic Analogues

- tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is identified as a critical intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Organic Synthesis and Diels‐Alder Reactions

- tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and related compounds, including tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate, are utilized in organic syntheses and Diels‐Alder reactions (Padwa et al., 2003).

Antiarrhythmic and Hypotensive Properties

- Certain tert-butyl carbamate derivatives are found to exhibit significant antiarrhythmic and hypotensive properties, indicating potential therapeutic applications (Chalina et al., 1998).

Metalation and Alkylation Studies

- tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes are researched for their ability to undergo metalation and reaction with electrophiles, contributing to the field of chemical synthesis (Sieburth et al., 1996).

Role as a Synthon Source

- O-tert-butyl-N-(chloromethyl)-N-methyl carbamate is studied for its utility in producing functionalised carbamates and 1,2-aminoalcohols, demonstrating its versatility in organic synthesis (Guijarro et al., 1996).

Preparation of Ethanamine Derivatives

- The preparation process of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate is explored, highlighting its role in the synthesis of ethanamine derivatives (Wu, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Tert-butyl N-(3-aminopropoxy)carbamate hydrochloride is an organic compound that primarily targets amine groups . The compound’s Boc group (tert-butyl carbamate) is commonly used in organic synthesis to protect amine groups and prevent unwanted reactions .

Mode of Action

The compound interacts with its targets by attaching to the amine groups and forming a protective layer. This prevents the amine groups from participating in unwanted reactions during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polyamines and other complex organic compounds .

Pharmacokinetics

The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body .

Result of Action

The primary result of the compound’s action is the successful protection of amine groups during organic synthesis. This allows for the creation of complex organic compounds without unwanted side reactions .

Action Environment

The efficacy and stability of tert-butyl N-(3-aminopropoxy)carbamate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH and temperature of the reaction environment.

Propiedades

IUPAC Name |

tert-butyl N-(3-aminopropoxy)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(11)10-12-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAXSEGBSLRTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)